molecular formula C16H20FNO4 B1441241 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 885274-13-5

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1441241
CAS No.: 885274-13-5
M. Wt: 309.33 g/mol
InChI Key: QTPFJKVDNRZFMD-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate naphthalene derivative, which is then subjected to fluorination to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Does not have the Boc-protected amine, limiting its use in peptide synthesis and other applications requiring amine protection.

    2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The free amine can be more reactive but less stable compared to the Boc-protected version.

Uniqueness

The combination of the Boc-protected amine and the fluorine atom in 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid makes it unique. This dual functionality allows for selective deprotection and further functionalization, providing a versatile platform for synthetic and medicinal chemistry .

Properties

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPFJKVDNRZFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722946
Record name 2-[(tert-Butoxycarbonyl)amino]-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-13-5
Record name 2-[(tert-Butoxycarbonyl)amino]-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
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2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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